molecular formula C13H23NO4 B5684319 (3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid

Cat. No.: B5684319
M. Wt: 257.33 g/mol
InChI Key: WCXKHQZWSXNRQY-NXEZZACHSA-N
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Description

(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid is a chiral compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a methoxy-methylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the propyl group through alkylation. The methoxy-methylpropanoyl group can be added via acylation reactions using appropriate acyl chlorides or anhydrides. The carboxylic acid group is usually introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The goal is to develop a scalable and efficient process that can produce the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carbonyl group in the methoxy-methylpropanoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-methylpyrrolidine-3-carboxylic acid
  • (3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-ethylpyrrolidine-3-carboxylic acid

Uniqueness

The uniqueness of (3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid lies in its specific structural features, such as the propyl group and the chiral centers. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.

Properties

IUPAC Name

(3S,4S)-1-(2-methoxy-2-methylpropanoyl)-4-propylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-9-7-14(8-10(9)11(15)16)12(17)13(2,3)18-4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXKHQZWSXNRQY-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)C(=O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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